molecular formula C11H18N4O B3087049 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine CAS No. 1170588-14-3

1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine

Cat. No.: B3087049
CAS No.: 1170588-14-3
M. Wt: 222.29 g/mol
InChI Key: KZVOMELQZCWOPH-UHFFFAOYSA-N
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Description

1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine is a piperazine derivative featuring a pyrazole ring substituted with an ethyl group at the N1 position, connected via a carbonyl bridge to the 4-methylpiperazine moiety. This structure confers unique physicochemical properties, including moderate polarity and conformational flexibility, which are critical for interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-ethylpyrazol-3-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-3-15-5-4-10(12-15)11(16)14-8-6-13(2)7-9-14/h4-5H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVOMELQZCWOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction can yield hydrazine derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine

  • Structure : Replaces the pyrazole ring with a 5-chloroindole group.
  • Synthesis : Prepared via coupling of 5-chloroindole-2-carboxylic acid with 4-methylpiperazine using carbodiimide-mediated amidation .
  • Key Difference : The indole ring enhances π-π stacking interactions with aromatic residues in the H4 receptor, improving selectivity over H1 receptors .

BM212 (1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine)

  • Structure : Contains a trisubstituted pyrrole core instead of pyrazole.
  • Activity : Dual-target inhibitor of MmpL3 (mycobacterial membrane protein) and EthR2 (transcriptional regulator), with antimycobacterial activity (MIC = 0.7 µM against M. tuberculosis).
  • Synthesis : Achieved via alkylation of 1,5-bis(4-chlorophenyl)-2-methylpyrrole with 4-methylpiperazine .
  • Key Difference : The bulky bis(4-chlorophenyl) group enhances lipophilicity, improving membrane permeability in bacterial cells.

Sildenafil (Viagra)

  • Structure : Features a pyrazolo[4,3-d]pyrimidine core linked to 4-methylpiperazine via a sulfonyl group.
  • Activity : Potent PDE5 inhibitor (IC₅₀ = 3.5 nM) for erectile dysfunction.
  • Synthesis : Multi-step process involving cyclization and sulfonation reactions .
  • Key Difference : The sulfonyl group and pyrimidine ring confer high affinity for PDE5’s catalytic site, unlike the simpler pyrazole-carbonyl linker in the target compound.

Structural and Functional Analysis

Core Modifications

Compound Core Structure Key Substituents Biological Target
Target compound Pyrazole-carbonyl 1-Ethyl, 4-methylpiperazine Not explicitly reported
1-[(5-Chloroindol-2-yl)carbonyl] Indole-carbonyl 5-Chloro, 4-methylpiperazine Histamine H4 receptor
BM212 Pyrrole-methyl Bis(4-chlorophenyl), 4-methylpiperazine MmpL3/EthR2
Sildenafil Pyrazolopyrimidine-sulfonyl Ethoxy, sulfonyl, 4-methylpiperazine PDE5

Pharmacological Profiles

  • Receptor Selectivity : The indole analog () shows >100-fold selectivity for H4 over H1 receptors, whereas pyrazole derivatives often exhibit broader receptor interactions.
  • Metabolic Stability : Piperazine-containing compounds generally undergo N-demethylation or oxidation, but bulky substituents (e.g., BM212’s chlorophenyl groups) slow hepatic clearance .

Biological Activity

1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound through various studies and findings.

The compound can be characterized by its molecular formula C12H18N4OC_{12}H_{18}N_{4}O and molecular weight of approximately 230.3 g/mol. The structure includes a pyrazole ring, which is crucial for its biological activity, and a piperazine moiety that may influence its pharmacokinetics.

The biological activity of this compound is believed to involve interactions with various molecular targets:

  • Enzyme Inhibition : The pyrazole ring can interact with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter systems.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study on similar compounds indicated that they could inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar effects .

Anticancer Properties

In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds with structural similarities have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer .

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer12Apoptosis induction
Compound BProstate Cancer15Cell cycle arrest

CNS Activity

The anxiolytic-like effects of related piperazine derivatives have been documented. In behavioral tests, compounds similar to this compound showed reduced anxiety-like behavior in mice models . This suggests potential applications in treating anxiety disorders.

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperazine derivatives with pyrazole moieties. These compounds were assessed for their biological activity against various pathogens and cancer cell lines. Results indicated promising antimicrobial and anticancer activities, with some compounds demonstrating selectivity towards cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine?

  • Methodology : A common approach involves coupling 1-ethyl-1H-pyrazole-3-carboxylic acid with 4-methylpiperazine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). Post-reaction purification typically employs column chromatography with gradients of ethyl acetate and hexane .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate:hexane, 1:2) and confirm product identity using 1H^1H-NMR (e.g., δ 1.4–1.6 ppm for ethyl group protons) and IR (amide C=O stretch ~1650–1680 cm1^{-1}) .

Q. How can researchers purify this compound effectively?

  • Methodology : After synthesis, purification via silica gel column chromatography (ethyl acetate:hexane, 1:8) is standard. For higher purity, recrystallization from ethanol or methanol may be employed. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What are the recommended storage conditions to maintain stability?

  • Guidelines : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials. Avoid exposure to moisture and oxidizers, as the amide bond may hydrolyze or degrade under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 2–4 hr conventional heating). Catalytic systems like CuSO4_4/sodium ascorbate (click chemistry conditions) can enhance regioselectivity in pyrazole coupling steps .
  • Data Analysis : Compare yields under varying conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to identify critical parameters. For example, DMF improves solubility but may increase side reactions vs. DCM .

Q. What analytical techniques resolve structural ambiguities in derivatives?

  • Advanced Techniques :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C12_{12}H19_{19}N4_4O2_2 for the parent compound).
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., piperazine CH2_2 groups at δ 2.3–3.1 ppm).
  • X-ray Crystallography : Resolve stereochemistry of the pyrazole-piperazine linkage .

Q. How do structural modifications (e.g., fluorination) impact bioactivity?

  • Case Study : Fluorination at the pyrazole 4-position (e.g., replacing ethyl with trifluoromethyl) enhances metabolic stability and binding affinity in receptor studies. Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase targets) using fluorinated vs. non-fluorinated analogs .
  • Mechanistic Insight : Fluorine’s electronegativity alters electron density in the amide carbonyl, affecting hydrogen-bonding interactions in molecular docking simulations .

Q. How to address contradictions in reported toxicity data?

  • Analysis : Some SDS documents (e.g., ) report skin/eye irritation (Category 2), while others lack acute toxicity data (). Conduct in vitro assays (e.g., MTT for cytotoxicity on HEK-293 cells) and compare with computational predictions (e.g., ProTox-II) to resolve discrepancies .

Q. What strategies mitigate byproduct formation during synthesis?

  • Optimization :

  • Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted starting materials.
  • Adjust stoichiometry (e.g., 1.2 equiv. of pyrazole-carboxylic acid) to minimize di-acylated byproducts.
  • Monitor reaction pH (neutral to slightly acidic) to suppress hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine
Reactant of Route 2
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1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.